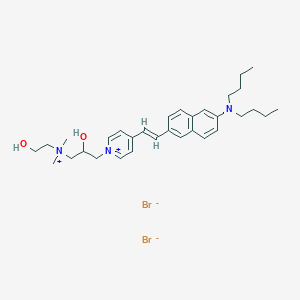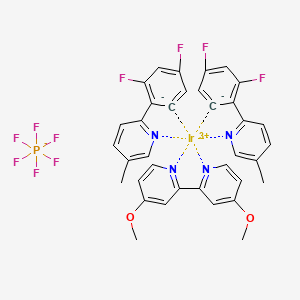
2-(2,4-difluorobenzene-6-id-1-yl)-5-methylpyridine;iridium(3+);4-methoxy-2-(4-methoxypyridin-2-yl)pyridine;hexafluorophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-difluorobenzene-6-id-1-yl)-5-methylpyridine;iridium(3+);4-methoxy-2-(4-methoxypyridin-2-yl)pyridine;hexafluorophosphate is a complex organometallic compound. Organometallic compounds, which contain metal-carbon bonds, are widely used in various fields, including catalysis, materials science, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of such complex organometallic compounds typically involves multiple steps, including the preparation of ligands and the coordination of these ligands to the metal center. The reaction conditions often require inert atmospheres, such as nitrogen or argon, to prevent oxidation and moisture-sensitive reactions.
Industrial Production Methods
Industrial production methods for organometallic compounds often involve large-scale synthesis using automated reactors. These methods must ensure high purity and yield, often requiring rigorous purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Organometallic compounds can undergo various types of reactions, including:
Oxidation: The metal center can be oxidized, changing its oxidation state.
Reduction: The metal center can be reduced, often leading to changes in reactivity.
Substitution: Ligands can be substituted with other ligands, altering the compound’s properties.
Common Reagents and Conditions
Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and inert atmospheres.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might produce a higher oxidation state complex, while substitution could yield a new organometallic compound with different ligands.
Applications De Recherche Scientifique
Chemistry
In chemistry, such compounds are often used as catalysts in various reactions, including hydrogenation, polymerization, and cross-coupling reactions.
Biology
In biology, organometallic compounds can be used as probes or drugs. For example, some iridium complexes have been studied for their potential anticancer properties.
Medicine
In medicine, these compounds can be used in diagnostic imaging or as therapeutic agents. Their unique properties allow for targeted delivery and specific interactions with biological molecules.
Industry
In industry, organometallic compounds are used in the production of polymers, fine chemicals, and pharmaceuticals. Their catalytic properties make them valuable in various manufacturing processes.
Mécanisme D'action
The mechanism of action for organometallic compounds often involves coordination to specific molecular targets, such as enzymes or DNA. The metal center can facilitate various chemical transformations, leading to the desired biological or chemical effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other iridium complexes with different ligands, such as:
- Iridium(III) chloride
- Iridium(III) acetylacetonate
- Iridium(III) cyclooctadiene
Uniqueness
The uniqueness of 2-(2,4-difluorobenzene-6-id-1-yl)-5-methylpyridine;iridium(3+);4-methoxy-2-(4-methoxypyridin-2-yl)pyridine;hexafluorophosphate lies in its specific ligand structure, which can impart unique reactivity, stability, and biological activity compared to other iridium complexes.
Propriétés
Formule moléculaire |
C36H28F10IrN4O2P |
|---|---|
Poids moléculaire |
961.8 g/mol |
Nom IUPAC |
2-(2,4-difluorobenzene-6-id-1-yl)-5-methylpyridine;iridium(3+);4-methoxy-2-(4-methoxypyridin-2-yl)pyridine;hexafluorophosphate |
InChI |
InChI=1S/2C12H8F2N.C12H12N2O2.F6P.Ir/c2*1-8-2-5-12(15-7-8)10-4-3-9(13)6-11(10)14;1-15-9-3-5-13-11(7-9)12-8-10(16-2)4-6-14-12;1-7(2,3,4,5)6;/h2*2-3,5-7H,1H3;3-8H,1-2H3;;/q2*-1;;-1;+3 |
Clé InChI |
ZEPMGYGIKOLJTO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(C=C1)C2=C(C=C(C=[C-]2)F)F.CC1=CN=C(C=C1)C2=C(C=C(C=[C-]2)F)F.COC1=CC(=NC=C1)C2=NC=CC(=C2)OC.F[P-](F)(F)(F)(F)F.[Ir+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


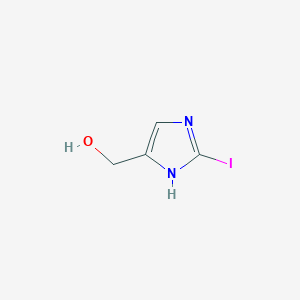
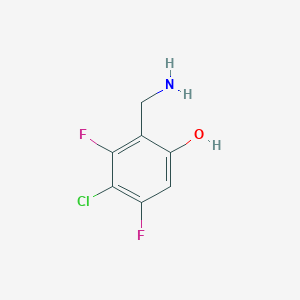

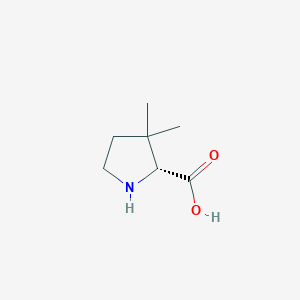
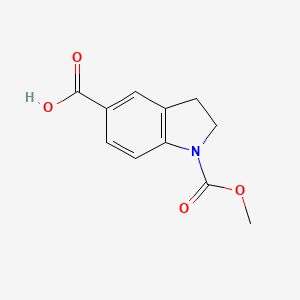

![1-Methyl-1H-pyrazolo[4,3-c]pyridine-7-carbaldehyde](/img/structure/B13896541.png)
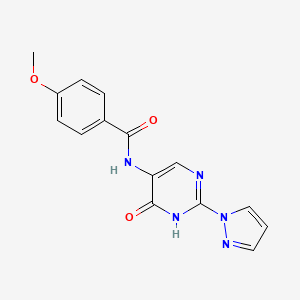
![tert-butyl N-[1-methyl-2-oxo-2-[2-(2-pyridyl)hydrazino]ethyl]carbamate](/img/structure/B13896545.png)
![4-(6-Chloropyrazolo[1,5-a]pyrimidin-3-yl)-5-ethylthiophene-2-carboxylic acid](/img/structure/B13896573.png)
![Tert-butyl 1,8-diazaspiro[3.6]decane-8-carboxylate;hemi(oxalic acid)](/img/structure/B13896574.png)
